Chiroptical Identity: Optical Rotation Sign as Definitive Enantiomer Discrimination
The (S)-enantiomer is designated as (−)-4-methylpyrrolidin-2-one, indicating levorotatory optical rotation, while the (R)-enantiomer (CAS 260061-31-2) is designated as (+)-4-methylpyrrolidin-2-one with dextrorotatory rotation . This sign of optical rotation is the only physicochemical property that distinguishes the two enantiomers, as all scalar properties (molecular weight 99.13 g/mol, LogP ~0, density ~0.98 g/cm³, boiling point ~240 °C) are identical within computational and experimental uncertainty .
| Evidence Dimension | Sign of specific optical rotation [α]D |
|---|---|
| Target Compound Data | (−) levorotatory; designated (S)-(−)-4-methylpyrrolidin-2-one |
| Comparator Or Baseline | (R)-(+)-4-methylpyrrolidin-2-one (CAS 260061-31-2), dextrorotatory (+) |
| Quantified Difference | Opposite sign of optical rotation; scalar physical properties identical |
| Conditions | Chiroptical designation per IUPAC/ChemSpider nomenclature; specific numerical [α]D values not publicly reported for either enantiomer on authoritative databases |
Why This Matters
Optical rotation sign is the primary release-specification discriminator between enantiomers for procurement QC; any substitution would invert the stereochemical outcome of downstream reactions.
